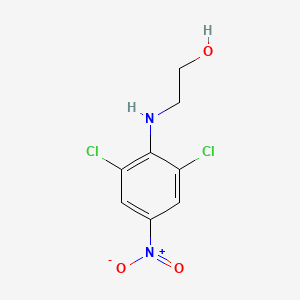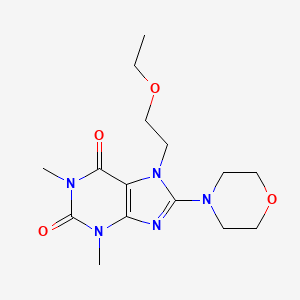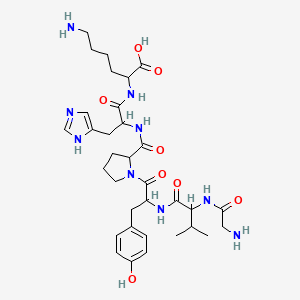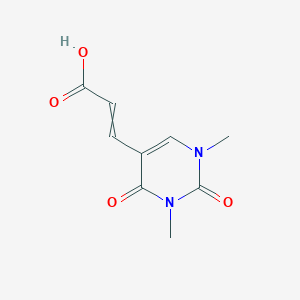
2-(2,6-Dichloro-4-nitroanilino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- is a chemical compound known for its industrial applications. It is also referred to as Disperse Orange 5 . This compound is characterized by its aromatic structure, which includes a nitro group and two chlorine atoms attached to the benzene ring.
Métodos De Preparación
The synthesis of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with ethanol under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution is a key reaction for this compound, especially when reacting with strong nucleophiles.
Common reagents used in these reactions include strong bases and reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of dyes and pigments, particularly in the textile industry.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity. The compound can form complexes with various biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- can be compared with similar compounds such as:
Disperse Brown 1: Another industrial dye with similar structural features but different applications.
1,4-Dimethylbenzene: A simpler aromatic compound used in various chemical reactions.
The uniqueness of Ethanol, 2-[(2,6-dichloro-4-nitrophenyl)amino]- lies in its specific substitution pattern and the presence of both nitro and chlorine groups, which significantly influence its chemical behavior and applications.
Propiedades
Número CAS |
101259-33-0 |
|---|---|
Fórmula molecular |
C8H8Cl2N2O3 |
Peso molecular |
251.06 g/mol |
Nombre IUPAC |
2-(2,6-dichloro-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H8Cl2N2O3/c9-6-3-5(12(14)15)4-7(10)8(6)11-1-2-13/h3-4,11,13H,1-2H2 |
Clave InChI |
ZTSBATNICSVYPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)NCCO)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)

![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)

![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)

![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)


